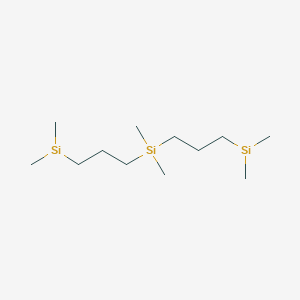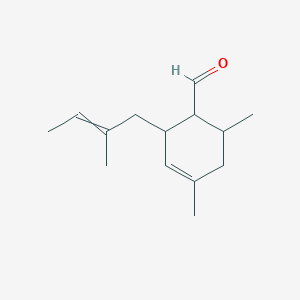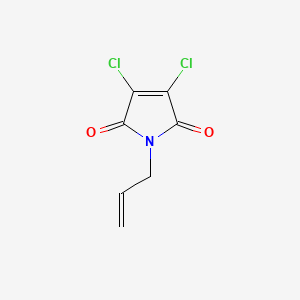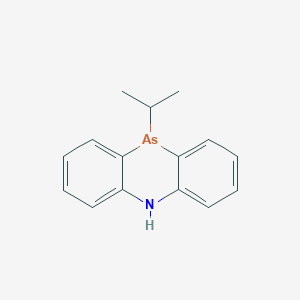![molecular formula C21H26N2 B14646029 1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine CAS No. 53926-61-7](/img/structure/B14646029.png)
1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(1-pyrrolidinyl)phenyl]methane is an organic compound characterized by the presence of two 4-(1-pyrrolidinyl)phenyl groups attached to a central methane unit. This compound is notable for its unique structure, which incorporates pyrrolidine rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane typically involves the reaction of 4-(1-pyrrolidinyl)benzaldehyde with appropriate reagents. One common method includes the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of Bis[4-(1-pyrrolidinyl)phenyl]methane may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(1-pyrrolidinyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine rings and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Bis[4-(1-pyrrolidinyl)phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which Bis[4-(1-pyrrolidinyl)phenyl]methane exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-pyrrolidinyl)benzaldehyde: A precursor in the synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane.
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with similar structural features and applications.
Uniqueness
Bis[4-(1-pyrrolidinyl)phenyl]methane stands out due to its specific combination of pyrrolidine rings and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance materials and in various research applications.
Propriétés
Numéro CAS |
53926-61-7 |
|---|---|
Formule moléculaire |
C21H26N2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-[4-[(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C21H26N2/c1-2-14-22(13-1)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)23-15-3-4-16-23/h5-12H,1-4,13-17H2 |
Clé InChI |
LEGHDOHGYQJIDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
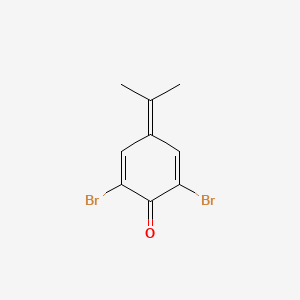
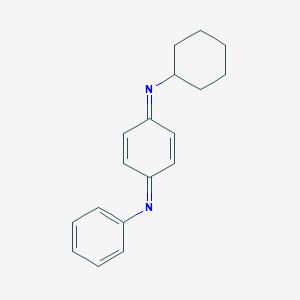
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
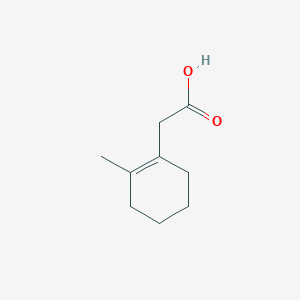
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
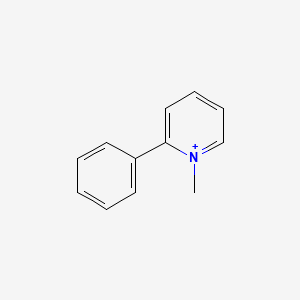
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

